Positional Isomer Differentiation: 2-yl vs. 6-yl Benzodioxin Attachment Creates a Stereogenic Center and Alters Hydrogen-Bond Donor Count
The target compound (CAS 1016755-41-1) bears the 1,3,4-oxadiazol-2-amine at the 2-position of the 2,3-dihydro-1,4-benzodioxin ring, whereas the positional isomer (CAS 1039933-90-8) attaches the identical oxadiazole at the 6-position of the aromatic ring . The 2-yl attachment introduces a stereogenic sp³ carbon (C2 of the dioxin ring), making the molecule chiral and resolvable into enantiomers. In contrast, the 6-yl isomer is achiral . Computed physicochemical descriptors reveal a hydrogen-bond donor (HBD) count of 1 for the 2-yl isomer versus 2 for the 6-yl isomer, reflecting differing tautomeric populations of the 2-aminooxadiazole affected by the adjacent benzodioxin substitution pattern . Both isomers share the same molecular formula (C₁₀H₉N₃O₃, MW 219.20), making them indistinguishable by mass spectrometry alone .
| Evidence Dimension | Stereochemistry and hydrogen-bond donor count |
|---|---|
| Target Compound Data | CAS 1016755-41-1: 2-yl attachment, one stereogenic center (C2 dioxin), HBD count = 1, SMILES: NC1=NN=C(C2COC3=CC=CC=C3O2)O1 |
| Comparator Or Baseline | CAS 1039933-90-8: 6-yl attachment, achiral, HBD count = 2, SMILES: NC1=NN=C(C2=CC3=C(C=C2)OCCO3)O1 |
| Quantified Difference | ΔHBD = 1 (2-yl has one fewer hydrogen-bond donor); chiral vs. achiral topology |
| Conditions | Computed molecular descriptors from vendor technical datasheets and PubChem; structural assignment confirmed by ¹H NMR and InChI Key comparison |
Why This Matters
Chirality and hydrogen-bond donor count are first-order determinants of target binding, pharmacokinetics, and intellectual property space; the 2-yl isomer offers enantiomerically pure development pathways and distinct patent composition-of-matter positioning unavailable with the achiral 6-yl isomer.
